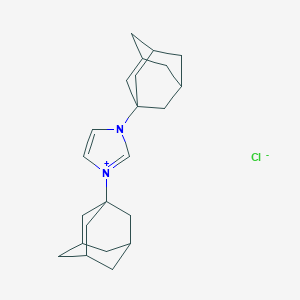

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride

Description

Properties

IUPAC Name |

1,3-bis(1-adamantyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYVTILCOIEOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370573 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131042-78-9 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, a key precursor to N-heterocyclic carbenes (NHCs) widely utilized in catalysis and materials science. This document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound is an imidazolium salt featuring bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This unique structure imparts significant steric hindrance, leading to high thermal stability and specific catalytic properties of the corresponding N-heterocyclic carbene. These carbenes are of great interest in organometallic chemistry and catalysis. The synthesis of this compound is a critical step for researchers exploring novel catalytic systems and advanced materials.

Synthesis Pathway

The synthesis of this compound generally follows a two-step procedure, a common method for preparing 1,3-disubstituted imidazolium salts. The overall synthetic scheme is depicted below.

Caption: General synthetic pathway for this compound.

The synthesis begins with the condensation of two equivalents of adamantan-1-amine with one equivalent of glyoxal to form the N,N'-di(adamantan-1-yl)ethanediimine intermediate. This is followed by the cyclization of the diimine with paraformaldehyde in the presence of hydrochloric acid to yield the final product.

Experimental Protocols

Step 1: Synthesis of N,N'-di(adamantan-1-yl)ethanediimine

-

To a stirred solution of adamantan-1-amine (2.0 equivalents) in a suitable solvent such as ethanol or methanol, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The formation of a precipitate may be observed. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Wash the resulting solid with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material.

-

Dry the N,N'-di(adamantan-1-yl)ethanediimine intermediate under vacuum.

Step 2: Synthesis of this compound

-

Suspend the N,N'-di(adamantan-1-yl)ethanediimine (1.0 equivalent) and paraformaldehyde (1.1-1.3 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

To this suspension, add a solution of hydrochloric acid (1.0-1.2 equivalents, e.g., 4M in dioxane) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid product with a non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

-

Dry the final product, this compound, under vacuum.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₃ClN₂ | [1] |

| Molecular Weight | 372.97 g/mol | [1] |

| CAS Number | 131042-78-9 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 345-346 °C | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8°C, under inert gas | [4] |

Logical Relationship of Synthesis

The logical workflow for the synthesis is outlined in the diagram below, illustrating the progression from starting materials to the final product.

Caption: Workflow of the synthesis from reactants to the final product.

Conclusion

This technical guide outlines the synthesis of this compound, a valuable precursor for N-heterocyclic carbene chemistry. The provided synthetic pathway and general experimental protocols offer a solid foundation for researchers to produce this compound. The bulky adamantyl substituents make this imidazolium salt and its corresponding carbene unique tools for developing novel catalysts and materials with tailored steric properties. Further research and publication of detailed experimental procedures and full characterization data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride

CAS Number: 131042-78-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, a key precursor to a sterically hindered N-heterocyclic carbene (NHC). The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary applications in catalysis, including Suzuki-Miyaura and Heck cross-coupling reactions. Furthermore, this guide discusses the broader context of the biological activities of related imidazolium salts and adamantane-containing compounds, highlighting potential areas for future research in drug development. All quantitative data is presented in structured tables, and key experimental workflows and catalytic cycles are visualized using diagrams.

Introduction

This compound, also known as 1,3-Bis-(1-adamantyl)imidazolium chloride, is a white crystalline solid that has garnered significant interest in the field of organometallic chemistry. Its primary importance lies in its role as a precursor to the N-heterocyclic carbene (NHC), 1,3-di(adamantan-1-yl)imidazol-2-ylidene (IAd). The bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring provide substantial steric hindrance, which imparts exceptional stability to the corresponding carbene and its metal complexes. This stability and steric bulk are crucial for enhancing catalytic activity and selectivity in a variety of organic transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₃ClN₂ | [1][2] |

| Molecular Weight | 372.97 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 345-346 °C | [3] |

| Solubility | Soluble in polar solvents | General knowledge |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

| Hygroscopic | Yes | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| FT-IR | Data not available in searched literature. |

Experimental Protocols

Synthesis of this compound

The synthesis of 1,3-disubstituted imidazolium salts, including the adamantyl derivative, was first described by Arduengo in U.S. Patent 5,077,414.[5][6][7][8][9] The general procedure involves a one-pot condensation reaction.

Reaction Scheme:

Detailed Protocol (based on the general procedure described in the patent):

-

Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, a mixture of an α-dicarbonyl compound (e.g., glyoxal), an amine (1-adamantanamine), an aldehyde (e.g., paraformaldehyde), and an acid (hydrochloric acid) are combined in a suitable solvent (e.g., toluene).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 20°C and 100°C. The reaction can be exothermic, and cooling may be necessary to maintain the desired temperature.[7]

-

Water Removal: As the reaction produces water, a Dean-Stark trap can be used to remove water azeotropically and drive the reaction to completion.[9]

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The product, this compound, is then collected by filtration and dried.

Generation of the N-Heterocyclic Carbene (IAd)

The imidazolium salt is the direct precursor to the free carbene, which is typically generated in situ for catalytic applications.

Reaction Scheme:

General Protocol:

-

The this compound is dissolved in an anhydrous, aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base (e.g., potassium hydride, sodium hydride, or potassium tert-butoxide) is added portion-wise to the solution at a controlled temperature (often cooled in an ice bath).

-

The reaction mixture is stirred until the deprotonation is complete, yielding a solution of the free carbene, 1,3-di(adamantan-1-yl)imidazol-2-ylidene (IAd).

Applications in Catalysis

The primary application of this compound is as a precursor for the IAd carbene ligand in transition metal catalysis. The resulting NHC-metal complexes are highly effective catalysts for a range of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

NHC-palladium complexes derived from IAd are efficient catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboranes and organic halides.

General Experimental Protocol for a Suzuki-Miyaura Coupling:

-

Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere, this compound (e.g., 2-5 mol%) and a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) are dissolved in an appropriate solvent (e.g., dioxane, toluene, or DMF). A base (e.g., K₂CO₃, Cs₂CO₃) is added to generate the NHC-palladium complex in situ.

-

Reaction Mixture: To the catalyst solution, the aryl halide (1 equivalent) and the boronic acid or ester (1.1-1.5 equivalents) are added.

-

Reaction Conditions: The reaction mixture is heated, typically between 80°C and 120°C, and monitored by TLC or GC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, also benefits from the use of sterically demanding NHC ligands like IAd.[10][11][12]

General Experimental Protocol for a Heck Reaction:

-

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) and this compound are combined in a suitable solvent (e.g., DMF, DMA, or toluene) with a base (e.g., triethylamine, K₂CO₃).

-

Reaction Setup: The aryl or vinyl halide and the alkene are added to the catalyst mixture under an inert atmosphere.

-

Heating: The reaction is heated to a temperature typically ranging from 80°C to 140°C.

-

Product Isolation: Following the completion of the reaction, the mixture is cooled, filtered to remove inorganic salts, and the product is isolated from the filtrate, often after extraction and purification by chromatography or recrystallization.

Biological Activity

While there is a growing body of research on the biological activities of imidazolium salts and N-heterocyclic carbenes, specific studies on the antimicrobial or cytotoxic effects of this compound are limited in the publicly available literature.

However, the broader classes of compounds to which it belongs exhibit interesting biological properties:

-

Imidazolium Salts: Many imidazolium salts have demonstrated antimicrobial activity against a range of bacteria and fungi.[4][13][14][15] The mechanism of action is often attributed to the disruption of cell membranes by the cationic head group and the lipophilic alkyl chains. The length of the alkyl chain has been shown to be a critical factor in determining the antimicrobial efficacy.

-

Adamantane Derivatives: The adamantane cage is a well-known pharmacophore present in several antiviral and other therapeutic agents. Its lipophilic nature can enhance the ability of a molecule to cross cell membranes. Adamantane-containing compounds have been investigated for a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[16]

-

NHC-Metal Complexes: Silver(I) and gold(I)-NHC complexes, in particular, have shown significant promise as anticancer and antimicrobial agents.[17][18][19][20] Their mode of action is thought to involve inhibition of key enzymes and interaction with DNA.

Given the presence of both the imidazolium core and the adamantyl moieties, this compound and its derivatives represent an interesting, yet underexplored, area for research in drug discovery.

Visualizations

Diagram 1: Synthesis and Carbene Generation Workflow

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 131042-78-9 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. ajarduengo.net [ajarduengo.net]

- 8. researchgate.net [researchgate.net]

- 9. US5077414A - Preparation of 1,3-disubstituted imidazolium salts - Google Patents [patents.google.com]

- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 12. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 14. scielo.br [scielo.br]

- 15. oatext.com [oatext.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Impact of Chelation on Reactivity and Cytotoxicity of Hemilabile Biphenyl Gold(III) N‐Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cytotoxic gold(I) N-heterocyclic carbene complexes with phosphane ligands as potent enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Platinum(iv) N-heterocyclic carbene complexes: their synthesis, characterisation and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical Properties of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical and chemical properties of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride (IAd·HCl), a key precursor to a stable N-heterocyclic carbene (NHC). This guide consolidates available data on its physical characteristics, spectroscopic signatures, and synthesis. Detailed experimental protocols and workflow diagrams are provided to support its application in synthetic chemistry and catalysis.

Core Physical and Chemical Properties

This compound is a white, crystalline, and hygroscopic solid.[1][2][3] Its bulky adamantyl substituents impart significant steric hindrance and thermal stability.[4] While it is an ionic compound, the large organic groups also give it hydrophobic characteristics.[4] It is noted to have good solubility in polar organic solvents.[4]

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 131042-78-9 | [5] |

| Molecular Formula | C₂₃H₃₃ClN₂ | [5] |

| Molecular Weight | 372.97 g/mol | [2][5] |

| Melting Point | 345-346 °C | [2][3] |

| Appearance | White crystalline powder | [6] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in publicly accessible literature. However, based on the known structure and general characteristics of imidazolium salts, the following NMR features can be anticipated.[7][8]

-

¹H NMR: The most characteristic signal would be the acidic proton on the C2 carbon of the imidazolium ring (N-CH-N), expected to appear as a singlet significantly downfield, typically in the range of δ 9.2–11.1 ppm.[7][8] The two protons on the C4 and C5 carbons of the imidazole backbone would likely appear as a singlet further upfield. The protons of the adamantyl groups would produce a set of broad singlet or multiplet signals in the aliphatic region (approx. δ 1.6–2.5 ppm).

-

¹³C NMR: The C2 carbon (the pre-carbenic center) is expected to have a characteristic resonance in the range of δ 136–147 ppm.[7][8] Other signals would correspond to the C4/C5 carbons of the imidazole ring and the distinct carbons of the adamantyl cage.

For reference, the well-characterized product of its deprotonation, the stable carbene 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) , presents the following NMR data in benzene-d₆:

-

¹H NMR (IAd): δ 1.58 (s, 12H), 2.01 (s, 6H), 2.29 (s, 12H), 6.91 (s, NCH, 2H).

-

¹³C NMR (IAd): δ 211.43 (NCN), 113.88 (NCH), 53.7 (Ad C), 43.6 (Ad C), 35.8 (Ad C), 30.3 (Ad C).

Experimental Protocols

Synthesis of this compound

The synthesis of 1,3-disubstituted imidazolium salts was pioneered by Arduengo et al. and generally involves a one-pot condensation reaction.[9][10] The following is a representative protocol based on the general method described in U.S. Patent 5,077,414.[11]

Reaction Scheme: Glyoxal + 2 * 1-Adamantylamine + Paraformaldehyde --(HCl)--> this compound

Materials:

-

1-Adamantylamine

-

Glyoxal (40 wt. % solution in water)

-

Paraformaldehyde

-

Hydrochloric acid (concentrated or as a solution in an organic solvent like dioxane)

-

Methanol or other suitable polar solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve two equivalents of 1-adamantylamine in a suitable solvent like methanol.

-

To this solution, add one equivalent of a 40 wt. % aqueous glyoxal solution dropwise while stirring. The formation of the intermediate N,N'-di(1-adamantyl)ethane-1,2-diimine may be observed.

-

Add one equivalent of paraformaldehyde to the reaction mixture.

-

Acidify the mixture by adding at least one equivalent of hydrochloric acid. This catalyzes the cyclization and provides the chloride counter-ion.

-

The reaction mixture may be stirred at room temperature or gently heated to ensure completion. Reaction progress can be monitored by thin-layer chromatography.

-

Upon reaction completion, the product, which is often a solid, may precipitate from the solution. The precipitate is collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities.

-

The resulting white solid is dried under vacuum to yield this compound. Due to its hygroscopic nature, the final product should be handled and stored under an inert atmosphere.[2][3]

Characterization by NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the dried this compound in a suitable deuterated polar solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios and assign signals to the imidazolium and adamantyl moieties.

-

Assign the carbons in the ¹³C NMR spectrum, paying special attention to the downfield C2 carbon signal.

Logical and Experimental Workflows

The primary utility of this compound is as a stable, isolable precursor to its corresponding N-heterocyclic carbene. The workflows for its synthesis and subsequent use are diagrammed below.

References

- 1. chemscene.com [chemscene.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 1,3-BIS(1-ADAMANTYL)IMIDAZOLIUM CHLORIDE | 131042-78-9 [amp.chemicalbook.com]

- 4. Anthony J Arduengo, III - Google Scholar [scholar.google.com]

- 5. US5077414A - Preparation of 1,3-disubstituted imidazolium salts - Google Patents [patents.google.com]

- 6. 1, 3-Bis(1-adamantyl)imidazolium chloride-SINOCOMPOUND [en.sinocompound.com]

- 7. researchgate.net [researchgate.net]

- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 9. hanspub.org [hanspub.org]

- 10. scienceopen.com [scienceopen.com]

- 11. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectral Data of Adamantyl Imidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for adamantyl-substituted imidazolium chlorides, specifically focusing on 1-adamantyl-3-methylimidazolium chloride as a representative example. Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide combines known spectral data for the adamantane and imidazolium moieties to present a predicted NMR profile. This document also outlines detailed, generalized experimental protocols for the synthesis and NMR analysis of such ionic liquids, making it a valuable resource for researchers in organic synthesis, materials science, and drug development.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-adamantyl-3-methylimidazolium chloride. These predictions are based on the analysis of spectral data for adamantane and various N-alkylated imidazolium salts.[1][2][3][4][5][6][7] The actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Spectral Data for 1-Adamantyl-3-methylimidazolium Chloride

| Protons (Adamantyl) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH (bridgehead, x3) | ~2.1-2.3 | br s | 3H |

| CH₂ (x3) | ~1.7-1.9 | br s | 6H |

| CH₂ (x3) | ~1.6-1.8 | br s | 6H |

| Protons (Imidazolium) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH -N (C2-H) | ~9.0-10.5 | s | 1H |

| N-CH =CH -N (C4-H, C5-H) | ~7.5-8.0 | d | 2H |

| N-CH ₃ | ~3.9-4.2 | s | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Adamantyl-3-methylimidazolium Chloride

| Carbons (Adamantyl) | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (C-N) | ~55-65 |

| CH (bridgehead, x3) | ~35-40 |

| CH₂ (x6) | ~28-35 |

| Carbons (Imidazolium) | Predicted Chemical Shift (δ, ppm) |

| N-C H-N (C2) | ~135-140 |

| N-C H=C H-N (C4, C5) | ~120-125 |

| N-C H₃ | ~35-40 |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of adamantyl imidazolium chlorides and their subsequent NMR analysis.

Synthesis of 1-Adamantyl-3-methylimidazolium Chloride

This protocol is a general procedure adapted from known methods for the synthesis of N-substituted imidazolium salts.[8][9][10]

Materials:

-

1-Adamantyl bromide (or iodide)

-

1-Methylimidazole

-

Toluene (anhydrous)

-

Ethyl acetate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1-adamantyl bromide (1.0 eq) and anhydrous toluene.

-

Stir the solution and add 1-methylimidazole (1.0 - 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, an ionic liquid, may precipitate or form a separate liquid phase.

-

If a solid precipitate forms, it can be collected by filtration, washed with anhydrous ethyl acetate to remove unreacted starting materials, and dried under vacuum.

-

If a second liquid phase forms, decant the toluene layer. Wash the ionic liquid phase with several portions of anhydrous ethyl acetate, decanting the washings each time.

-

Dry the resulting product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.

NMR Spectroscopy Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[1]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the adamantyl imidazolium chloride sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the ionic liquid.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

For ¹H NMR, typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and characterization of adamantyl imidazolium chloride.

Caption: Molecular structure of 1-adamantyl-3-methylimidazolium chloride.

Caption: Experimental workflow for the synthesis and NMR characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. kbfi.ee [kbfi.ee]

- 4. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, an N-heterocyclic carbene (NHC) precursor and ionic liquid of interest in catalysis and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in organic solvents. This guide summarizes the known physicochemical properties of this compound, provides a qualitative assessment of its expected solubility based on its molecular structure, and presents detailed experimental protocols for its empirical determination. The objective is to equip researchers with the necessary information to ascertain the solubility of this compound in solvents relevant to their specific applications.

Introduction

Predicted Solubility Profile

The molecular architecture of this compound suggests a nuanced solubility profile. The imidazolium chloride core is ionic and polar, favoring interactions with polar solvents. Conversely, the two large, nonpolar adamantyl substituents introduce significant hydrophobic character.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): Due to the ionic nature of the imidazolium chloride, some solubility is expected in polar protic solvents. However, the bulky, hydrophobic adamantyl groups will likely limit this solubility compared to imidazolium salts with smaller alkyl substituents. The hygroscopic nature of the compound suggests an affinity for water.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is anticipated in these solvents.[1] They can effectively solvate the imidazolium cation and the chloride anion without the competing hydrogen bonding interactions that protic solvents would have with the chloride ion.

-

Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): The compound is expected to have very low to negligible solubility in nonpolar solvents. The energetic cost of breaking the ionic lattice and solvating the charged species with nonpolar molecules is generally prohibitive.

Quantitative Solubility Data

As of the date of this guide, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in g/L, mol/L, or as a mole fraction) for this compound in any organic solvent have been identified. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Dichloromethane | 25 | Gravimetric | ||

| e.g., Acetonitrile | 25 | Gravimetric | ||

| e.g., Methanol | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. Below are detailed protocols for common and reliable methods.

Gravimetric Method (Isothermal Equilibrium)

This is the most direct and common method for determining the solubility of a solid in a liquid.[3]

Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is determined.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatic shaker).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Sample Withdrawal: Cease agitation and allow the solid to settle. Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

Visual (Synthetic) Method

This method is useful for determining the temperature-dependent solubility and for constructing a solubility curve.

Principle: A known mass of solute and solvent are mixed in a sealed container. The temperature is slowly increased until all the solid dissolves, and then slowly decreased to observe the temperature at which crystallization begins.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound and a known mass of the solvent into a sealable glass tube equipped with a magnetic stir bar.

-

Heating and Dissolution: Place the tube in a temperature-controlled bath. Slowly heat the mixture while stirring until all the solid has completely dissolved.

-

Cooling and Observation: Slowly cool the solution (e.g., at a rate of 0.1-0.5 °C/min) while continuously observing for the first sign of turbidity or crystal formation. The temperature at which this occurs is the saturation temperature for that specific concentration.

-

Repeat: Repeat this process with different solute-to-solvent ratios to determine the solubility at various temperatures.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and can be used for rapid measurements after initial calibration. The imidazolium ring generally shows absorbance in the UV region (around 210-212 nm).[4]

Principle: A calibration curve of absorbance versus concentration is first constructed using solutions of known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: Carefully withdraw a small, known volume of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the absorbance of the diluted solution and the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of an ionic liquid.

Conclusion

While quantitative solubility data for this compound in organic solvents remains unpublished, its molecular structure provides a basis for predicting its general solubility behavior. It is expected to be most soluble in polar aprotic solvents. This guide furnishes researchers and drug development professionals with robust and reliable experimental protocols—gravimetric, visual, and spectroscopic—to empirically determine its solubility. The provided workflow and data table template offer a structured approach to generating and reporting this critical physicochemical property, thereby facilitating its application in further research and development.

References

Unveiling the Structural Architecture of a Bulky N-Heterocyclic Carbene Precursor: 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium Chloride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of the 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium cation, a sterically demanding precursor to a widely used N-heterocyclic carbene (NHC). While the specific crystal structure for the chloride salt is not publicly available, this document details the crystallographic data of the closely related 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III) salt, offering critical insights into the cation's structural parameters. This guide also outlines the general experimental protocols for the synthesis and crystallization of such imidazolium salts.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. The imidazolium salt, 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride (IAd·HCl), is a key precursor to one of the most sterically hindered NHCs, often referred to as Arduengo's carbene. The bulky adamantyl substituents impart unique stability and reactivity to the corresponding carbene and its metal complexes, making them valuable in a range of catalytic applications. Understanding the solid-state structure of the imidazolium precursor is crucial for rational ligand design and for comprehending its reactivity.

Crystallographic Data Analysis

The X-ray crystal structure of the 1,3-bis(1-adamantyl)imidazolium cation has been determined in the context of its tetrachloridoferrate(III) salt.[1] The crystallographic data provides precise information on bond lengths, bond angles, and the overall geometry of the cation.

Table 1: Crystal Data and Structure Refinement for 1,3-Bis(1-adamantyl)imidazolium Tetrachloridoferrate(III) [1]

| Parameter | Value |

| Empirical Formula | C23H33Cl4FeN2 |

| Formula Weight | 569.16 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 15.3517(10) Å |

| b | 12.1813(8) Å |

| c | 13.5654(9) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2534.3(3) ų |

| Z | 4 |

| Density (calculated) | 1.492 Mg/m³ |

| Absorption Coefficient | 1.103 mm⁻¹ |

| F(000) | 1188 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| θ range for data collection | 2.59 to 28.32° |

| R-factor | 0.034 |

| wR-factor | 0.089 |

Table 2: Selected Bond Lengths and Angles for the 1,3-Bis(1-adamantyl)imidazolium Cation [1]

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C2 | 1.328(3) | C5-N1-C2 | 109.2(2) |

| N1-C5 | 1.385(3) | C5-N1-C6 | 125.4(2) |

| N2-C2 | 1.328(3) | C2-N1-C6 | 125.4(2) |

| N2-C4 | 1.385(3) | C2-N2-C4 | 109.2(2) |

| C4-C5 | 1.334(4) | C2-N2-C15 | 125.4(2) |

| N1-C6 | 1.498(3) | C4-N2-C15 | 125.4(2) |

| N2-C15 | 1.498(3) | N1-C2-N2 | 108.7(3) |

| N2-C4-C5 | 106.4(2) | ||

| N1-C5-C4 | 106.4(2) |

The imidazolium ring is essentially planar, and the two adamantyl groups are positioned on opposite sides of this plane. The C-N bond lengths within the heterocyclic ring are indicative of significant double-bond character, consistent with the delocalization of the positive charge. The adamantyl groups adopt a regular chair conformation.[1]

Experimental Protocols

The synthesis of 1,3-disubstituted imidazolium salts is well-established and generally involves a multi-step process.

Synthesis of this compound

A common route for the synthesis of 1,3-diaryl- or 1,3-dialkyl-imidazolium chlorides involves the reaction of a 1,4-disubstituted-1,4-diazabutadiene with paraformaldehyde and a source of chloride, such as chlorotrimethylsilane.[2]

Materials:

-

1,4-Di(adamantan-1-yl)-1,4-diazabutadiene

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous solvent (e.g., ethyl acetate or toluene)

Procedure:

-

To a solution of 1,4-di(adamantan-1-yl)-1,4-diazabutadiene in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), paraformaldehyde is added.

-

The mixture is stirred, and chlorotrimethylsilane is added dropwise.

-

The reaction is typically stirred at room temperature for an extended period (e.g., 24-48 hours), during which the imidazolium chloride salt precipitates.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

Single Crystal Growth for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown by slow recrystallization.

Procedure:

-

The purified imidazolium salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., dichloromethane/hexane or methanol/diethyl ether).[3]

-

The solution is allowed to cool slowly to room temperature.

-

Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can yield single crystals.

-

Another method is vapor diffusion, where a less-polar solvent (precipitant) is allowed to slowly diffuse into a solution of the compound in a more-polar solvent.

X-ray Data Collection and Structure Determination

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at low temperatures (e.g., 173 K) to minimize thermal vibrations.[1] The collected diffraction data are then processed, and the structure is solved and refined using standard crystallographic software packages.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final structural analysis.

References

An In-depth Technical Guide to the Steric and Electronic Properties of Adamantyl-Substituted NHC Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric and electronic properties of adamantyl-substituted N-heterocyclic carbene (NHC) ligands. These bulky ligands play a crucial role in stabilizing metal centers and influencing the reactivity and selectivity of catalytic processes. This document details their synthesis, characterization, and the quantitative assessment of their unique properties.

Introduction to Adamantyl-Substituted NHC Ligands

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to form robust bonds with metal centers. The introduction of bulky substituents on the nitrogen atoms of the heterocyclic ring is a key strategy for enhancing the stability of the resulting metal complexes. The adamantyl group, with its rigid and sterically demanding tricyclic alkane structure, is an exemplary substituent for this purpose. The archetypal adamantyl-substituted NHC is 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), first synthesized and characterized by Arduengo et al. Its significant steric bulk provides kinetic stabilization to reactive metal centers, making it a valuable ligand in a variety of catalytic applications.

This guide will delve into the key parameters used to quantify the steric and electronic effects of these ligands: the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur).

Quantitative Steric and Electronic Parameters

The steric and electronic properties of NHC ligands can be finely tuned by modifying their substituents. For adamantyl-substituted NHCs, these properties are dominated by the bulky adamantyl cage.

Electronic Properties: Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating ability of a ligand. It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy. A lower ν(CO) frequency indicates a stronger net electron-donating ligand, which leads to increased electron density on the metal center and consequently more back-bonding into the π* orbitals of the CO ligands, weakening the C-O bond.

For adamantyl-substituted NHCs, the data is primarily available for the parent IAd ligand.

| Ligand | ν(CO) (A₁) cm⁻¹ (in CH₂Cl₂) | Reference |

| IAd | 2053.8 | [1] |

| P(t-Bu)₃ | 2056.1 | |

| IMes | 2060.5 | |

| PCy₃ | 2064.1 | |

| PPh₃ | 2068.9 |

Table 1: Tolman Electronic Parameters (TEP) of IAd and other common bulky ligands for comparison.

Steric Properties: Percent Buried Volume (%Vbur)

The percent buried volume (%Vbur) is a quantitative measure of the steric bulk of a ligand. It is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This parameter provides a more accurate representation of a ligand's steric influence than the Tolman cone angle, especially for complex and unsymmetrical ligands like NHCs. The calculation is typically performed using crystallographic data of a metal-ligand complex.

The significant steric hindrance of adamantyl-substituted NHCs is a defining characteristic.

| Ligand | %Vbur (Calculated from [Au(NHC)Cl]) | Reference |

| IAd | 37.7 | [2] |

| IMes | 29.3 | |

| IPr | 34.9 | |

| SIPr | 36.6 |

Table 2: Percent Buried Volume (%Vbur) of IAd and other common bulky NHC ligands.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative adamantyl-substituted NHC ligand and the determination of its key electronic parameter.

Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride

The synthesis of the imidazolium salt is the crucial first step in preparing the corresponding NHC ligand. The following protocol is adapted from the original synthesis by Arduengo et al.[1]

Materials:

-

1-Adamantylamine

-

Glyoxal (40% aqueous solution)

-

Paraformaldehyde

-

Ammonium chloride

-

Methanol

-

Diethyl ether

Procedure:

-

A mixture of 1-adamantylamine (2 equivalents) and a 40% aqueous solution of glyoxal (1 equivalent) in methanol is stirred at room temperature.

-

Paraformaldehyde (1 equivalent) and ammonium chloride (1 equivalent) are added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product precipitates from the solution.

-

The crude product is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum to yield 1,3-di(1-adamantyl)imidazolium chloride as a white solid.

Generation of the Free Carbene: 1,3-Di(1-adamantyl)imidazol-2-ylidene (IAd)

The free carbene is typically generated by deprotonation of the corresponding imidazolium salt using a strong base.

Materials:

-

1,3-Di(1-adamantyl)imidazolium chloride

-

Sodium hydride or potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a suspension of 1,3-di(1-adamantyl)imidazolium chloride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a slight excess of a strong base (e.g., sodium hydride or potassium tert-butoxide) is added.

-

The reaction mixture is stirred at room temperature for several hours. The formation of the free carbene can be monitored by the disappearance of the acidic imidazolium proton signal in ¹H NMR spectroscopy.

-

The resulting solution of the free carbene can be used directly for the synthesis of metal complexes.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by preparing the [Ni(CO)₃(NHC)] complex and analyzing its IR spectrum.

Materials:

-

A solution of the free NHC ligand (e.g., IAd in THF)

-

[Ni(CO)₄] (highly toxic, handle with extreme caution in a well-ventilated fume hood)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

FTIR spectrometer

Procedure:

-

Synthesis of [Ni(CO)₃(IAd)]: To a solution of the free IAd in THF, a stoichiometric amount of [Ni(CO)₄] is added dropwise at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand.

-

IR Spectroscopic Measurement: The solvent is carefully removed under reduced pressure, and the resulting [Ni(CO)₃(IAd)] complex is dissolved in anhydrous dichloromethane. The IR spectrum of the solution is recorded.

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified in the IR spectrum. This value corresponds to the Tolman Electronic Parameter for the IAd ligand.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: General structure of an adamantyl-substituted NHC ligand.

Caption: Experimental workflow for TEP determination.

Caption: Relationship between ligand properties and catalytic effects.

Conclusion

Adamantyl-substituted NHC ligands, exemplified by IAd, represent a class of sterically demanding and strongly electron-donating ligands. Their unique properties, quantified by parameters such as the Tolman Electronic Parameter and percent buried volume, make them highly effective in stabilizing metal centers and influencing the outcomes of catalytic reactions. The synthetic protocols and analytical methods detailed in this guide provide a foundation for researchers to explore and utilize these powerful ligands in the development of novel catalysts and advanced materials. Further research into derivatives of adamantyl-substituted NHCs will undoubtedly continue to expand their applications in chemistry and drug development.

References

The Genesis of Sterically Encumbered Carbenes: A Technical Guide to the Discovery and Isolation of Adamantyl N-Heterocyclic Carbenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of adamantyl N-heterocyclic carbenes (NHCs), a pivotal moment in the history of carbene chemistry. The isolation of the first stable, crystalline carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), by Arduengo and colleagues in 1991, challenged the long-held belief that carbenes were merely transient, highly reactive intermediates.[1][2][3] This breakthrough paved the way for the development of a vast new class of organic compounds with profound implications for catalysis, materials science, and drug development.

This document details the seminal synthetic protocols, quantitative characterization data, and the logical workflow that led to this landmark discovery.

The Precursor: Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride

The journey to a stable carbene begins with the synthesis of its imidazolium salt precursor. The bulky adamantyl groups are crucial for providing the steric shielding necessary to kinetically stabilize the carbene center.

Experimental Protocol: Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride

This protocol is adapted from the foundational work in the field.

Materials:

-

1-Aminoadamantane

-

Glyoxal (40% aqueous solution)

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate

Procedure:

-

Formation of the Diimine: In a round-bottom flask, a solution of glyoxal in ethyl acetate is added dropwise to a stirred solution of 1-aminoadamantane in ethyl acetate at room temperature. The reaction mixture is stirred for several hours, during which a precipitate of the N,N'-di(1-adamantyl)ethane-1,2-diimine may form.

-

Cyclization: To the suspension of the diimine, paraformaldehyde is added, followed by the slow addition of chlorotrimethylsilane. The reaction mixture is then heated to reflux for several hours.

-

Isolation and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield 1,3-bis(1-adamantyl)imidazolium chloride as a white solid.

Logical Workflow for the Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride

Synthesis of the imidazolium precursor.

The Breakthrough: Isolation of 1,3-Di(1-adamantyl)imidazol-2-ylidene

The isolation of the free carbene is achieved through the deprotonation of the imidazolium salt precursor. This step must be carried out under strictly anhydrous and anaerobic conditions to prevent the reactive carbene from being quenched.

Experimental Protocol: Deprotonation to the Free Carbene

This protocol is based on the original method reported by Arduengo et al.

Materials:

-

1,3-Bis(1-adamantyl)imidazolium chloride

-

Sodium hydride (NaH)

-

Potassium tert-butoxide (KOtBu) or Dimethyl sulfoxide (DMSO) (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane

Procedure:

-

Reaction Setup: In a glovebox, a Schlenk flask is charged with 1,3-bis(1-adamantyl)imidazolium chloride, sodium hydride, and a catalytic amount of potassium tert-butoxide or DMSO.

-

Deprotonation: The flask is removed from the glovebox and attached to a Schlenk line. Anhydrous THF is added via cannula, and the suspension is stirred at room temperature under an inert atmosphere (e.g., argon) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

Isolation: The reaction mixture is filtered through Celite under an inert atmosphere to remove sodium chloride and any unreacted sodium hydride. The filtrate is then concentrated under vacuum to yield a solid.

-

Purification: The crude solid is washed with cold, anhydrous pentane to remove any residual impurities. The pentane washings can be concentrated and cooled to yield more product. The final product, 1,3-di(1-adamantyl)imidazol-2-ylidene, is obtained as a white, crystalline solid.

Experimental Workflow for the Isolation of the Adamantyl NHC

Isolation of the free adamantyl NHC.

Quantitative Data and Characterization

The successful isolation and characterization of 1,3-di(1-adamantyl)imidazol-2-ylidene relied on a combination of spectroscopic and analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂N₂ | [4] |

| Molecular Weight | 336.51 g/mol | [4] |

| Melting Point | 240-241 °C | |

| Appearance | White crystalline solid | [1] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Data not fully available in searched literature. |

| ¹³C NMR (C₂) | ~211 ppm (typical for imidazol-2-ylidenes) |

| FTIR | Data not fully available in searched literature. |

X-ray Crystallographic Data:

Significance and Properties

The stability of adamantyl-substituted NHCs is attributed to a combination of steric and electronic factors.

Relationship between Structure and Stability

Factors contributing to NHC stability.

The bulky adamantyl groups physically obstruct the approach of other molecules to the reactive carbene center, preventing dimerization and other decomposition pathways. Electronically, the two nitrogen atoms adjacent to the carbene center donate electron density into the formally empty p-orbital of the carbene carbon, providing significant electronic stabilization.

The discovery and isolation of adamantyl N-heterocyclic carbenes fundamentally changed the landscape of modern chemistry. These stable carbenes are now indispensable tools as ligands in organometallic catalysis, enabling previously inaccessible chemical transformations. Their unique properties continue to be explored in the development of new catalysts, functional materials, and therapeutic agents.

References

chemical formula C23H33ClN2 properties

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Chemical Compound with Molecular Formula C23H33ClN2

Executive Summary

This document provides a technical overview of the chemical entity corresponding to the molecular formula C23H33ClN2. Our extensive search has identified a single compound associated with this formula, registered under the CAS Number 23892-37-7. The identified chemical name is N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine .

Despite a thorough investigation of scientific literature and chemical databases, it is crucial to note that there is a significant lack of publicly available information regarding this specific compound. No peer-reviewed articles, patents, or detailed experimental data on its physicochemical properties, synthesis, or biological activity could be retrieved. This suggests that N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is a novel or not widely studied chemical entity.

This guide, therefore, serves to consolidate the limited available identifying information and to provide a foundational framework for potential future research and development activities.

Compound Identification

| Parameter | Value |

| Molecular Formula | C23H33ClN2 |

| IUPAC Name | N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |

| CAS Number | 23892-37-7 |

| Molecular Weight | 388.98 g/mol |

| Chemical Structure | (Structure not available in public databases) |

Physicochemical Properties

A comprehensive table of quantitative physicochemical properties cannot be provided due to the absence of experimental data in the public domain. For novel compounds, these properties are typically determined through a series of standardized experimental protocols.

Table 1: Anticipated Physicochemical Properties for Investigation

| Property | Experimental Protocol (General Approach) |

| Melting Point | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Boiling Point | Ebulliometry or distillation under reduced pressure |

| Solubility | Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO) at controlled temperature and pH |

| pKa | Potentiometric titration or UV-spectrophotometry |

| LogP/LogD | Shake-flask method (octanol-water partition) or HPLC-based methods |

| Crystal Structure | Single-crystal X-ray diffraction |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy |

Proposed Synthesis Route

While a specific, validated synthesis protocol for N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is not documented, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis suggests a reductive amination pathway.

Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.

Experimental Workflow: Hypothetical Reductive Amination

Caption: A hypothetical experimental workflow for the synthesis of C23H33ClN2.

Potential Pharmacological Significance and Signaling Pathways

The structural motifs present in N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, specifically the diphenylmethyl and diamine moieties, are found in various biologically active compounds. This suggests that the target compound could potentially interact with a range of biological targets.

Hypothesized Biological Targets and Signaling Pathways:

-

Histamine Receptors: The ethylenediamine scaffold is a common feature in many first-generation antihistamines. The compound could potentially act as an antagonist at H1 receptors, leading to the modulation of downstream signaling pathways involving Gq/11 proteins, phospholipase C (PLC), and the subsequent release of intracellular calcium.

-

Dopamine or Serotonin Transporters/Receptors: The diphenylmethyl group is present in compounds that interact with monoamine transporters and receptors. Potential activity at these sites could influence signaling cascades involving G-protein coupled receptors (GPCRs) and the regulation of cyclic AMP (cAMP) levels.

-

Ion Channels: The lipophilic nature of the compound suggests a possibility of interaction with various ion channels, potentially modulating neuronal excitability.

Illustrative GPCR Signaling Pathway (Hypothetical)

Caption: A hypothetical Gq-coupled GPCR signaling pathway potentially modulated by C23H33ClN2.

Conclusion and Future Directions

The chemical compound with the molecular formula C23H33ClN2, identified as N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, represents an underexplored area of chemical space. The lack of existing data presents a significant opportunity for novel research.

Recommended future work should focus on:

-

De novo Synthesis and Structural Confirmation: The primary step is to synthesize the compound, likely via the proposed reductive amination route, and to unequivocally confirm its structure using modern analytical techniques.

-

Physicochemical Characterization: A full profiling of its physical and chemical properties is essential for any further development.

-

In Vitro Screening: A broad-panel in vitro screening against a diverse range of biological targets (e.g., GPCRs, ion channels, transporters, enzymes) would be the most efficient way to identify its primary pharmacological activity.

-

Mechanism of Action Studies: Upon identification of a primary target, detailed mechanism of action studies should be conducted to elucidate the specific signaling pathways involved.

This document provides a starting point for researchers and drug development professionals interested in exploring the potential of this novel chemical entity. The path forward requires a dedicated and systematic investigation to unlock its properties and potential applications.

Adamantyl-Based Imidazolium Salts: A Technical Review of Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in modern drug discovery. This review focuses on a compelling class of hybrid compounds: adamantyl-based imidazolium salts. The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, offers unique steric and physicochemical properties. It is known to enhance the therapeutic index of drugs by improving bioavailability and metabolic stability.[1][2] Imidazolium salts, on the other hand, are a versatile class of ionic liquids and N-heterocyclic carbene precursors with a wide range of applications, including significant antimicrobial, anticancer, and antiviral activities.[3][4][5][6] The fusion of the adamantyl group with the imidazolium core creates novel structures with potentially synergistic or enhanced biological activities, making them promising candidates for the development of new therapeutic agents and advanced materials.[1][7] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of adamantyl-based imidazolium salts, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthesis Strategies

The synthesis of adamantyl-based imidazolium salts typically follows a multi-step process involving the construction of the imidazole ring followed by N-alkylation (quaternization). A common and versatile approach involves the reaction of an adamantyl-substituted amine with an appropriate precursor to form the N-substituted imidazole, which is then quaternized with a second alkyl halide. Another route involves the direct alkylation of imidazole with an adamantyl halide, followed by a second alkylation step.

A generalized synthetic workflow is depicted below. This modular approach allows for the introduction of various substituents on both the adamantyl group and the second nitrogen of the imidazolium ring, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis, characterization, and biological evaluation of adamantyl-based imidazolium salts, compiled from various studies.

General Synthesis of 1-Adamantyl-3-alkylimidazolium Halide

-

Synthesis of N-(1-Adamantyl)imidazole: 1-Adamantylamine is reacted with glyoxal and formaldehyde in the presence of an acid catalyst (e.g., formic acid) in a suitable solvent like methanol. The mixture is stirred at room temperature for 24-48 hours. The resulting product is isolated by filtration or extraction, washed, and dried.[9]

-

Quaternization: N-(1-Adamantyl)imidazole is dissolved in a solvent such as acetonitrile or DMF. An excess of the desired alkyl halide (e.g., iodomethane, benzyl bromide) is added to the solution. The reaction mixture is stirred at room temperature or heated (e.g., to 80°C) for several hours to days until the reaction is complete, often monitored by TLC.[10]

-

Purification and Characterization: The resulting precipitate is collected by filtration, washed with a solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum. The final product's structure and purity are confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Elemental Analysis.[10][11] The characteristic downfield resonance of the C2–H proton in the 1H NMR spectrum (typically δ 9-11 ppm) confirms the formation of the imidazolium cation.[10]

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A two-fold serial dilution of the adamantyl-based imidazolium salt is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12][13]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the adamantyl-based imidazolium salts for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization & Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10][14]

Physicochemical Properties

The incorporation of the bulky and rigid adamantane group significantly influences the physicochemical properties of imidazolium salts. These properties are critical for their application as ionic liquids and for their bioavailability as drug candidates. Adamantane-based ionic liquids have been shown to possess high thermal stability while maintaining low melting points.[15][16]

| Compound Type | Property | Value | Reference |

| Adamantane Carboxylate Imidazolium Salts | Thermal Stability | High | [15][16] |

| Adamantane Carboxylate Imidazolium Salts | Melting Point | Low, some are room-temperature ionic liquids | [15][16] |

| 1-Adamantyl Imidazole Derivatives | Melting Point | 114-225 °C (Varies with structure) | [17] |

Biological Activities and Applications

Adamantyl-based imidazolium salts have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial and Antifungal Activity

The combination of the lipophilic adamantane cage and the cationic imidazolium headgroup results in amphiphilic structures capable of disrupting microbial cell membranes. Several studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][12]

| Compound Class/Identifier | Organism | MIC (µM or µg/mL) | Reference |

| Imidazolium Salt (IL5) | Staphylococcus aureus | 64 µM | [12] |

| Imidazolium Salt (IL5) | Escherichia coli | 1030 µM | [12] |

| Adamantane Derivatives (Compound 9, 14, 15, 19) | Gram-positive bacteria | 62.5–1000 µg/mL | [2] |

| Steroid-based Imidazolium Salts | Candida albicans | Activity exceeded common antifungal drugs | [4] |

| 1-Adamantyl Analogues (Compound 18) | Staphylococcus aureus | Active | [17] |

| 1-Adamantyl Analogues (Compound 18) | Candida albicans | Active | [17] |

Antiviral Activity

Building on the known antiviral properties of adamantane derivatives like amantadine, researchers have explored adamantyl-imidazolium conjugates.[1][18] These compounds have shown efficacy against various viruses, potentially through mechanisms like inhibiting viral ion channels (viroporins).[19]

| Compound Identifier | Virus | IC50 (mg/mL) | CD50 (mg/mL) | Reference |

| Compound 18 | Not specified | 0.21 | 0.02 | [17] |

| Compound 19 | Not specified | 0.21 | 0.01 | [17] |

| 2-(1-adamantyl)imidazole (2a) | A-2 Victoria virus | Significant activity | - | [18] |

| N-methyl-2-(1-adamantyl)imidazole (2b) | A-2 Victoria virus | Significant activity | - | [18] |

Anticancer Activity and Cytotoxicity

The lipophilicity imparted by the adamantyl group can enhance the cellular uptake of imidazolium salts, leading to potent anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, with efficacies sometimes comparable to established chemotherapeutic drugs like cisplatin.[10][20]

| Compound Class/Identifier | Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted Imidazolium Salt (Compound 18) | H460 (NSCLC) | 5 | [10] |

| Naphthalene-substituted Imidazolium Salt (Compound 18) | H1975 (NSCLC) | 6 | [10] |

| Naphthalene-substituted Imidazolium Salt (Compound 18) | HCC827 (NSCLC) | 7 | [10] |

| Naphthalene-substituted Imidazolium Salt (Compound 22) | H460 (NSCLC) | 4 | [10] |

| Steroidal 21-Imidazolium Salts | LNCaP (Prostate) | Active | [21] |

| Dehydroepiandrosterone–Imidazolium Salt (12f) | MDA-MB-231 (Breast) | 1.07 | [22] |

| Dehydroepiandrosterone–Imidazolium Salt (12f) | HepG2 (Liver) | 1.07-2.10 | [22] |

| Dehydroepiandrosterone–Imidazolium Salt (12f) | 22RV1 (Prostate) | 1.07-2.10 | [22] |

Mechanism of Action: Apoptosis Induction

Several studies indicate that the anticancer effect of lipophilic imidazolium salts is mediated through the induction of apoptosis. For instance, treatment of NCI-H460 lung cancer cells with naphthalene-substituted imidazolium salts led to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of the apoptotic cascade.[10]

Conclusion and Future Outlook

Adamantyl-based imidazolium salts represent a fascinating and promising class of compounds with significant potential in both medicine and materials science. The synergistic combination of the adamantyl moiety's unique physicochemical properties with the versatile and biologically active imidazolium core has yielded derivatives with potent antimicrobial, antiviral, and anticancer activities. The modularity of their synthesis allows for extensive structural modifications, providing a rich platform for optimizing activity and selectivity.

Future research should focus on elucidating detailed mechanisms of action, particularly their interactions with biological membranes and specific cellular targets. Expanding the scope of biological testing to include drug-resistant microbial strains and a wider array of cancer types is warranted. Furthermore, exploring their potential as drug delivery vehicles or as functional components in advanced materials, such as thermally stable ionic liquids or polymer composites, could open new avenues for this versatile chemical scaffold. The continued investigation of adamantyl-based imidazolium salts holds great promise for the development of next-generation therapeutics and functional materials.

References

- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial properties of steroid-based imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazolium salts and their polymeric materials for biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]

- 9. Imidazolium Salt for Enhanced Interfacial Shear Strength in Polyphenylene Sulfide/Ex-PAN Carbon Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oatext.com [oatext.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adamantane ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Adamantane ionic liquids [agris.fao.org]

- 17. researchgate.net [researchgate.net]

- 18. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Steroidal 21-imidazolium salt derivatives: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]